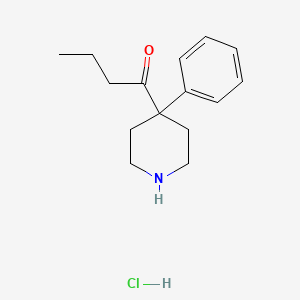
2-Chloro-4'-(ethylthio)benzophenone
Descripción general
Descripción
2-Chloro-4’-(ethylthio)benzophenone is a chemical compound with the formula C15H13ClOS . It has a molecular weight of 276.79 . This compound is produced by Rieke Metals, a company based in Lincoln, NE, which has decades of experience creating reliable organozinc and Grignard reagents, fine chemicals, conducting polymers, and more .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-(ethylthio)benzophenone consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . The InChI code for this compound is 1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 .Aplicaciones Científicas De Investigación
Structural Analysis and Disorder
Benzophenone derivatives have been studied for their crystal structures to understand molecular interactions and disorder within compounds. For example, a study on 4-Chloro-2′,4′,6′-triethylbenzophenone provided a redetermination of its structure at a higher precision than previous determinations, revealing disorder in one of the ethyl groups not identified in the previous report. This kind of structural analysis is crucial for the development of materials and understanding their properties at the molecular level (Hiroki Takahashi, 2011).
Antitumor and Proapoptotic Effects
Benzophenone analogues have been synthesized and shown to have antitumor and proapoptotic effects in cancer research. For instance, a series of substituted benzophenone analogues demonstrated inhibition of proliferation in Ehrlich ascites tumor cells, suggesting their potential clinical application as antitumor compounds (B. T. Prabhakar et al., 2006).
Catalysis and Selective Reactions
Benzophenone derivatives have been utilized in catalysis, demonstrating substrate- and regioselective reactions. A study involving chloro-(eta6-arene) complexes of ruthenium(II) highlighted their application in the transfer hydrogenation of ketones, providing insights into selective catalysis and the development of efficient catalysts (K. Polborn & K. Severin, 2000).
Environmental Impact and Transformation
Research on benzophenone compounds has also focused on their environmental impact, particularly their transformation in water treatment processes. For instance, the study of 4-hydroxyl benzophenone's transformation during chlorination disinfection process revealed the formation of toxic by-products, highlighting the importance of understanding chemical transformations and mitigating environmental risks (W. Liu et al., 2016).
Optical and Material Applications
Benzophenone derivatives have found applications in the field of materials science, particularly in the development of optical materials. A study on a novel benzophenone derivative, 2-chloro 5-nitro benzophenone, explored its potential for optical applications due to its wide transparency window in the visible region, indicating the versatility of benzophenone derivatives in material science (S. Usharani et al., 2016).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position . The chlorine atom could be replaced by a nucleophile, leading to the formation of a new compound. This reaction could potentially alter the function of the target molecule.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Chloro-4’-(ethylthio)benzophenone . These factors could affect the compound’s reactivity, its interaction with targets, and its overall effect.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQAYAJWSLZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246991 | |
| Record name | (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-41-9 | |
| Record name | (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















